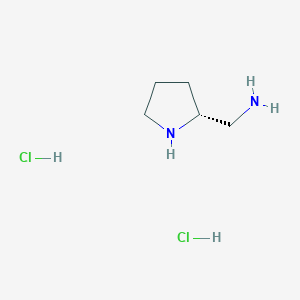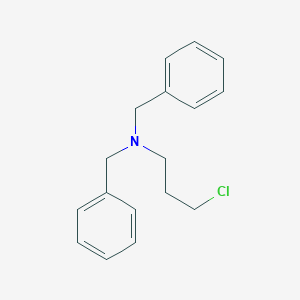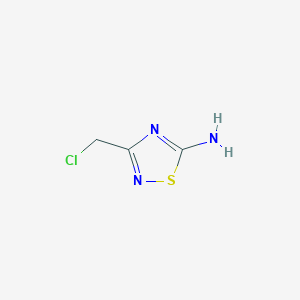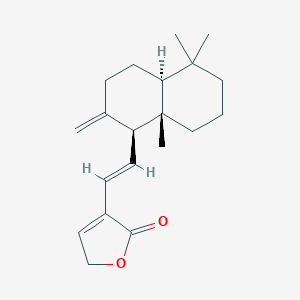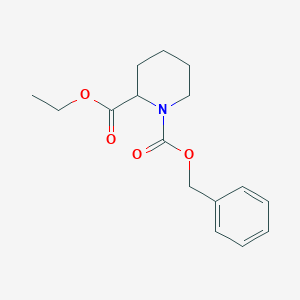
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
描述
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is an organic compound with the molecular formula C16H21NO4 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with benzyl and ethyl groups. The typical synthetic route involves the esterification of piperidine-1,2-dicarboxylic acid with benzyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl piperidine-1,2-dicarboxylic acid or ethyl piperidine-1,2-dicarboxylic acid.
Reduction: Formation of benzyl 2-ethyl piperidine-1,2-diol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituents used.
科学研究应用
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Benzyl piperidine-1,2-dicarboxylate: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
2-Ethyl piperidine-1,2-dicarboxylate: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
Piperidine-1,2-dicarboxylate: The parent compound without any substituents, serving as a basic scaffold for further modifications.
Uniqueness: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is unique due to the presence of both benzyl and ethyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRYYMFKGTFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326869 | |
| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126401-22-7 | |
| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
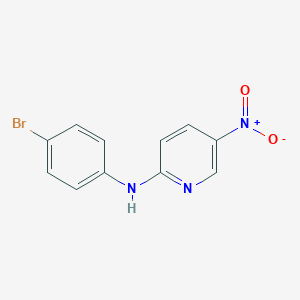
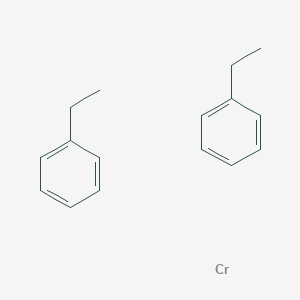
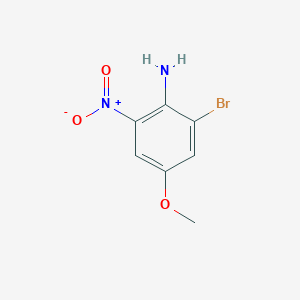

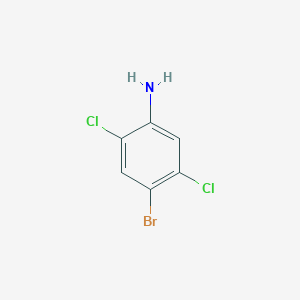
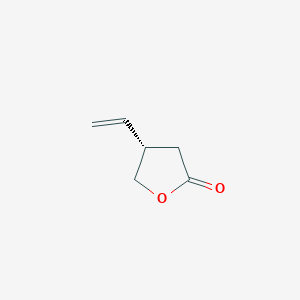
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
